molecular formula C33H36N6O8S2 B2879839 ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394232-30-5

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2879839
M. Wt: 708.81
InChI Key: YLVJQKSMQVACTB-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name of the compound, its molecular formula, and its structure, including the types and arrangement of bonds.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Synthesis and Chemical Characteristics

This compound, due to its intricate structure, may serve as a basis for synthesizing novel derivatives with potential therapeutic or material applications. The presence of functional groups such as ethoxy, triazole, and benzoate suggests versatility in chemical reactions and modifications. For instance, triazole derivatives have been synthesized for their antimicrobial activities, indicating that modifications of the core structure could yield compounds with significant biological activities (Bektaş et al., 2010; Sahin et al., 2012).

Material Science Applications

Given its complex structure, this compound might also find applications in material science, particularly in the development of novel polymers or coatings with specific properties, such as enhanced durability or specialized interaction with biological materials. Research into similar compounds has explored their potential in creating polymers with pendant thiol groups, which could be relevant for developing materials with specific binding capabilities or catalytic properties (Cesana et al., 2007).

Nonlinear Optical (NLO) Properties

The compound’s structure suggests potential for investigation into its nonlinear optical properties. Derivatives of similar complexity have been explored for their NLO activities, utilizing density functional theory (DFT) to predict behaviors that make them candidates for applications in optical switching, telecommunications, and laser technologies. This line of research holds promise for advancing optical materials that are more efficient and versatile (Kiven et al., 2023).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O8S2/c1-3-46-27-13-11-26(12-14-27)39-29(21-34-31(41)23-7-15-28(16-8-23)49(43,44)38-17-19-45-20-18-38)36-37-33(39)48-22-30(40)35-25-9-5-24(6-10-25)32(42)47-4-2/h5-16H,3-4,17-22H2,1-2H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVJQKSMQVACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

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